Cas no 59770-98-8 (1-Bromo-3-(1-bromoethyl)benzene)

1-Bromo-3-(1-bromoethyl)benzene 化学的及び物理的性質
名前と識別子
-
- Benzene, 1-bromo-3-(1-bromoethyl)-
- 1-Bromo-3-(1-bromoethyl)benzene
- AM87086
- DTXSID50603803
- FT-0730846
- AKOS009308408
- SCHEMBL4103278
- 59770-98-8
- AS-36661
- EN300-103419
- MFCD11180269
-
- インチ: InChI=1S/C8H8Br2/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,1H3
- InChIKey: UIQXKUFHSPYYDY-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC=C(C(Br)C)C=1
計算された属性
- せいみつぶんしりょう: 261.89924
- どういたいしつりょう: 261.89928g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 103
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- 密度みつど: 1.7±0.1 g/cm3
- ふってん: 258.9±15.0 °C at 760 mmHg
- フラッシュポイント: 122.7±19.6 °C
- PSA: 0
- じょうきあつ: 0.0±0.5 mmHg at 25°C
1-Bromo-3-(1-bromoethyl)benzene セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-Bromo-3-(1-bromoethyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00ELOM-2.5g |
1-broMo-3-(1-broMoethyl)benzene |
59770-98-8 | 95% | 2.5g |
$2154.00 | 2024-04-22 | |
Aaron | AR00ELWY-100mg |
1-broMo-3-(1-broMoethyl)benzene |
59770-98-8 | 95% | 100mg |
$409.00 | 2023-12-13 | |
Enamine | EN300-103419-5g |
1-bromo-3-(1-bromoethyl)benzene |
59770-98-8 | 95% | 5g |
$3343.0 | 2023-10-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1301023-1g |
1-Bromo-3-(1-bromoethyl)benzene |
59770-98-8 | 98% | 1g |
¥18309.00 | 2024-05-07 | |
Aaron | AR00ELWY-1g |
1-Bromo-3-(1-bromoethyl)benzene |
59770-98-8 | 95% | 1g |
$1132.00 | 2025-01-24 | |
Aaron | AR00ELWY-10g |
1-broMo-3-(1-broMoethyl)benzene |
59770-98-8 | 95% | 10g |
$8996.00 | 2023-12-13 | |
Aaron | AR00ELWY-250mg |
1-Bromo-3-(1-bromoethyl)benzene |
59770-98-8 | 95% | 250mg |
$574.00 | 2025-01-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1301023-250mg |
1-Bromo-3-(1-bromoethyl)benzene |
59770-98-8 | 98% | 250mg |
¥9072.00 | 2024-05-07 | |
1PlusChem | 1P00ELOM-1g |
1-broMo-3-(1-broMoethyl)benzene |
59770-98-8 | 95% | 1g |
$1051.00 | 2025-02-27 | |
1PlusChem | 1P00ELOM-5g |
1-Bromo-3-(1-bromoethyl)benzene |
59770-98-8 | 95% | 5g |
$3050.00 | 2025-03-14 |
1-Bromo-3-(1-bromoethyl)benzene 関連文献
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Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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6. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
1-Bromo-3-(1-bromoethyl)benzeneに関する追加情報
Benzene, 1-bromo-3-(1-bromoethyl) (CAS No 59770-98-8)
Benzene, 1-bromo-3-(1-bromoethyl), also known by its CAS registry number 59770-98-8, is a brominated aromatic compound with significant applications in organic synthesis and materials science. This compound is characterized by its bromine-substituted benzene ring and a bromoethyl group attached at the meta position relative to the primary bromine substituent. The structure of Benzene, 1-bromo-3-(1-bromoethyl) makes it a versatile building block in various chemical reactions, particularly in the synthesis of biologically active molecules and advanced materials.
Recent studies have highlighted the role of Benzene, 1-bromo-3-(1-bromoethyl) in the development of novel materials with tailored electronic properties. Researchers have explored its use as a precursor for constructing conjugated systems, which are essential in organic electronics and optoelectronic devices. For instance, a 2023 study published in *Chemical Communications* demonstrated that this compound can serve as a key intermediate in the synthesis of π-conjugated polymers with enhanced charge transport properties.
In terms of physical properties, Benzene, 1-bromo-3-(1-bromoethyl) exhibits a melting point of approximately -40°C and a boiling point around 65°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and chloroform makes it suitable for solution-based chemical reactions. The compound's stability under thermal conditions has been evaluated in recent experiments, revealing that it remains stable up to temperatures of 80°C without significant decomposition.
The synthesis of Benzene, 1-bromo-3-(1-bromoethyl) typically involves electrophilic substitution reactions on benzene rings. A common approach is the Friedel-Crafts alkylation followed by bromination, although modern methods often utilize more efficient catalysts to enhance reaction yields and selectivity. A notable advancement reported in *Journal of Organic Chemistry* in early 2024 introduced a palladium-catalyzed cross-coupling strategy that significantly simplifies the synthesis process while maintaining high product purity.
Applications of Benzene, 1-bromo-3-(1-bromoethyl) extend beyond materials science into pharmaceutical research. Its ability to undergo nucleophilic aromatic substitution reactions has made it valuable in drug discovery programs targeting various therapeutic areas, including oncology and infectious diseases. For example, researchers at the University of California have utilized this compound as a key intermediate in the synthesis of potential anticancer agents with promising in vitro activity against multiple cancer cell lines.
From an environmental perspective, understanding the fate and transport of Benzene, 1-bromo-3-(1-bromoethyl) in natural systems is crucial for assessing its potential ecological impact. Recent environmental studies have focused on its biodegradation pathways under aerobic conditions, revealing that microbial communities can effectively metabolize this compound under specific environmental conditions.
In conclusion, Benzene, 1-bromo-3-(1-bromoethyl) (CAS No 59770-98-8) stands out as a critical intermediate in modern organic chemistry due to its unique structure and versatile reactivity. Its applications span across multiple disciplines, from materials science to pharmaceutical research, making it an indispensable compound in contemporary chemical innovation.
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